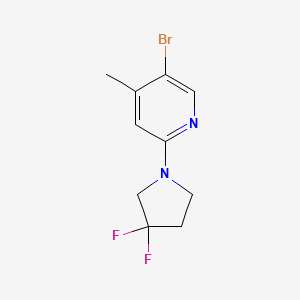
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Ahmad et al. (2017) describe the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including those related to 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine. The study also utilized Density Functional Theory (DFT) for analyzing the properties of these derivatives (Ahmad et al., 2017).
Crystal Structure Analysis
- Wang et al. (2008) synthesized and characterized a Schiff base compound related to 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, providing insights into the crystal structure and bonding configuration of such compounds (Wang et al., 2008).
Biological Activities
- The compound synthesized by Ahmad et al. (2017) demonstrated anti-thrombolytic, biofilm inhibition, and haemolytic activities, with some derivatives showing significant biological effects against human blood clots and Escherichia coli (Ahmad et al., 2017).
Chemical Reactions and Properties
- Other studies have focused on various chemical reactions involving related compounds, like amination reactions and Negishi cross-coupling strategies, shedding light on the reactivity and potential applications of these pyridine derivatives in different chemical contexts (Ji et al., 2003); (Smith et al., 2003).
Propiedades
IUPAC Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c1-7-4-9(14-5-8(7)11)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZUCTAKQXFKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



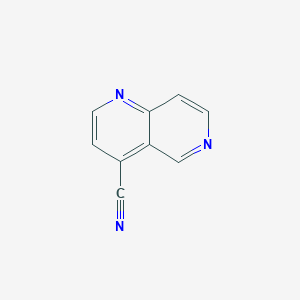
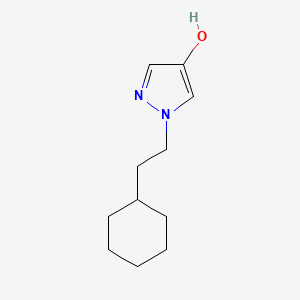
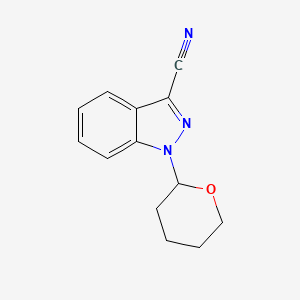
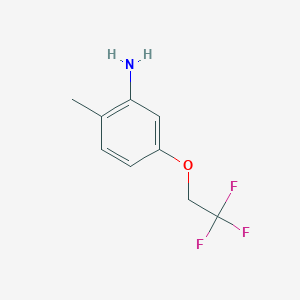
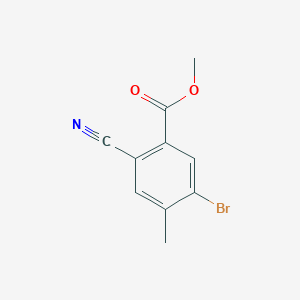
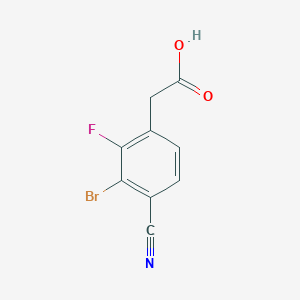
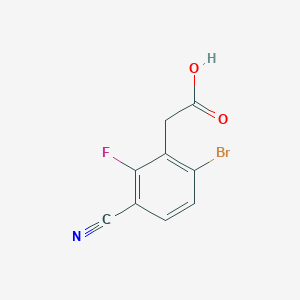
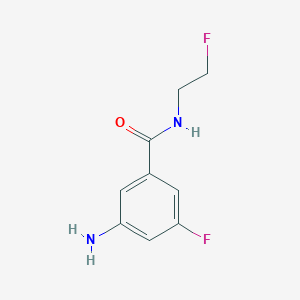
![4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B1415537.png)
![1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one](/img/structure/B1415538.png)
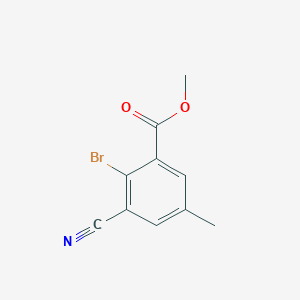
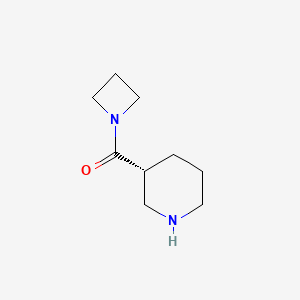
![2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415544.png)
![N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1415549.png)